molecular formula C8H6BrN3O2 B596042 Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1211519-98-0

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

カタログ番号: B596042
CAS番号: 1211519-98-0
分子量: 256.059
InChIキー: VCFVIMKCUIJCRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1211519-98-0) is a brominated heterocyclic compound with a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol . This solid serves as a high-value chemical intermediate for research and development, particularly in the synthesis of more complex molecules for pharmaceutical applications . Its structure features a fused imidazo[1,2-a]pyrimidine core, which is an electron-deficient system, and is functionalized with a reactive methyl ester at the 2-position and a bromine atom at the 6-position . These functional groups make it an excellent building block for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, allowing researchers to explore a diverse chemical space . The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry. Derivatives based on this core have been investigated for their broad range of biological activities, which suggests the potential of this bromo-ester intermediate in the discovery and development of new therapeutic agents . Its primary value lies in its versatility as a precursor for constructing targeted libraries of compounds in drug discovery programs. This product is offered for Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment. For specific hazard information, please refer to the available Safety Data Sheet (SDS).

特性

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)6-4-12-3-5(9)2-10-8(12)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFVIMKCUIJCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Cyclization Strategies for Imidazo[1,2-a]Pyrimidine Formation

The imidazo[1,2-a]pyrimidine scaffold is typically constructed via condensation reactions between 2-aminopyrimidine derivatives and carbonyl-containing substrates. A foundational approach involves the reaction of 2-aminopyrimidine with α-halo carbonyl compounds, such as chloroacetaldehyde, under mild basic conditions . For instance, in the synthesis of 6-bromoimidazo[1,2-a]pyridine analogs, 2-amino-5-bromopyridine reacts with 40% chloroacetaldehyde aqueous solution in ethanol at 25–50°C for 2–24 hours, yielding the bicyclic product after extraction and recrystallization . Adapting this method to pyrimidine systems requires 2-amino-5-bromopyrimidine as the starting material, though its commercial availability is limited compared to pyridine analogs.

Alternative cyclization pathways include the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component coupling of 2-aminopyrimidine, aldehydes, and isonitriles. This metal-free protocol, catalyzed by acids like HCl or H2SO4, enables the incorporation of diverse substituents at the 2- and 3-positions of the imidazo ring . For example, using methyl glyoxylate as the aldehyde component introduces a carboxylate group at position 2, which can be esterified in situ or post-cyclization.

Bromination Techniques and Regioselectivity

Introducing bromine at the 6-position of the pyrimidine ring necessitates precise control over electrophilic substitution. Two primary strategies are observed:

  • Pre-cyclization Bromination : Starting with 2-amino-5-bromopyrimidine ensures the bromine atom is retained at position 6 after cyclization. This method avoids competing side reactions but depends on the accessibility of brominated precursors.

  • Post-cyclization Bromination : Direct bromination of the imidazo[1,2-a]pyrimidine core using reagents like N-bromosuccinimide (NBS) or Br2 in acetic acid. However, this approach risks over-bromination or regiochemical ambiguity, requiring careful optimization of reaction conditions .

The patent CN103788092A demonstrates the efficacy of pre-cyclization bromination for imidazo[1,2-a]pyridines, achieving 72% yield with sodium bicarbonate as the base and ethanol as the solvent . Similar conditions could be applied to pyrimidine systems, though reaction times may vary due to differences in ring electronics.

Esterification of the 2-Carboxylate Group

The methyl ester at position 2 is introduced via:

  • Direct Esterification During Cyclization : Employing methyl chloroacetate instead of chloroacetaldehyde in the cyclization step generates the ester in situ. This one-pot method simplifies purification but requires stoichiometric control to avoid byproducts.

  • Post-cyclization Fischer Esterification : Treating the carboxylic acid intermediate (formed during cyclization) with methanol and a catalytic acid (e.g., H2SO4) under reflux. For example, the ethyl ester analog (CAS 944896-67-7) is synthesized via this route, achieving ≥96% purity after recrystallization .

Optimized Synthetic Protocol

A representative procedure for this compound combines cyclization and esterification:

Step 1: Cyclocondensation

  • Reactants : 2-Amino-5-bromopyrimidine (1 equiv), methyl chloroacetate (1.2 equiv), sodium bicarbonate (1.2 equiv).

  • Solvent : Ethanol (4.5:5.8 wt ratio relative to amine).

  • Conditions : Stir at 50°C for 12 hours.

  • Workup : Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over Na2SO4, and evaporate to yield the carboxylic acid intermediate .

Step 2: Esterification

  • Reactants : Carboxylic acid intermediate (1 equiv), methanol (excess), H2SO4 (0.1 equiv).

  • Conditions : Reflux for 6 hours.

  • Purification : Recrystallize from ethyl acetate/hexane (1:1 v/v) to obtain the methyl ester as a light-yellow solid (mp 76–78°C) .

Characterization and Quality Control

Key analytical data for the final product include:

  • 1H NMR (CDCl3): δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-5), 3.90 (s, 3H, OCH3) .

  • HPLC Purity : ≥96.0% (C18 column, MeOH/H2O gradient) .

  • Melting Point : 76–78°C .

Scalability and Industrial Considerations

The protocol’s scalability is evidenced by its adaptation for ethyl ester production at multi-gram scales . Critical factors include:

  • Solvent Selection : Ethanol balances reactivity and cost, while ethyl acetate/hexane mixtures enable efficient recrystallization.

  • Base Optimization : Sodium bicarbonate minimizes side reactions compared to stronger bases like NaOH .

Challenges and Alternative Routes

  • Limited Commercial Availability of 2-Amino-5-Bromopyrimidine : Synthesizing this precursor via Hofmann or Curtius rearrangements adds complexity.

  • Regioselective Bromination : Post-cyclization bromination may require directing groups (e.g., nitro or methoxy) to ensure 6-position specificity .

Emerging Methodologies

Recent advances in continuous-flow chemistry and photocatalysis offer promising alternatives. For instance, flow reactors enhance heat and mass transfer during cyclization, reducing reaction times from hours to minutes . Photoredox-mediated bromination could improve regioselectivity under milder conditions.

化学反応の分析

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

作用機序

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CCS (Ų, [M+H]⁺) Biological Relevance
Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate C₈H₆BrN₃O₂ 256.06 Br (C6), COOCH₃ (C2) 156.3 None reported
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate C₉H₈BrN₃O₂ 270.08 Br (C6), COOCH₂CH₃ (C2) N/A Intermediate in drug synthesis
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉BrN₃O₂ 283.10 Br (C6), NH₂ (C8) N/A CDK inhibitor precursor
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈BrFN₂O₂ 287.09 Br (C6), F (C8) N/A Drug discovery candidate

Key Research Findings

  • Electronic Properties : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits solvent-dependent electronic excitation behavior, differing from pyrimidine analogs due to reduced aromaticity .
  • Crystallography: Amino-substituted derivatives (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are preferred for crystal structure determination due to hydrogen-bonding capabilities .
  • Synthetic Utility : Ethyl esters are more commonly used than methyl esters in medicinal chemistry due to easier scale-up and commercial availability .

生物活性

Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique scaffold that contributes to its biological activity. The presence of the bromine atom at position 6 and the carboxylate group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which is crucial for its anticancer and antimicrobial properties.
  • Signal Transduction Modulation : It can influence cellular signaling pathways, affecting gene expression and cell proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In studies, it exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Some derivatives have demonstrated MIC values as low as 0.006 μM against Mycobacterium tuberculosis .
  • Broad-Spectrum Efficacy : The compound's structural features allow it to target multiple bacterial strains effectively .

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cell lines:

  • In Vitro Studies : Research indicates that it exhibits submicromolar inhibitory activity against various tumor cell lines, including HCT116 and HepG2 .
  • Mechanisms of Action : It may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other imidazo derivatives is valuable:

Compound NameBiological ActivityMIC (μM)IC50 (μM)
This compoundAntimicrobial, Anticancer0.006Submicromolar
Imidazo[1,2-a]pyridineAntituberculosis≤1Not specified
Imidazo[1,2-a]pyridine-3-carboxamideAnticancerNot specifiedLow nanomolar

This table illustrates that while this compound exhibits potent activity similar to other compounds in its class, its unique substitution pattern may confer distinct advantages in terms of potency and spectrum of activity.

Case Study 1: Antimicrobial Efficacy

In a study focused on tuberculosis treatment, this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that several derivatives had enhanced potency compared to existing treatments . The study highlighted the importance of structural modifications in improving efficacy against drug-resistant strains.

Case Study 2: Cancer Cell Line Studies

Another research effort evaluated the anticancer properties of this compound across multiple cell lines. The findings indicated that certain derivatives could significantly inhibit cell growth and induce apoptosis in cancer cells . This suggests potential for development into therapeutic agents targeting specific cancers.

Q & A

Q. What are the common synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 6-bromoimidazo[1,2-a]pyrimidine precursors with methyl carboxylate derivatives. A representative method involves refluxing ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate with hydrazine hydrate in ethanol, followed by bromination and esterification steps . To optimize yields:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Adjust stoichiometry (e.g., excess brominating agents) to drive reactions to completion.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate high-purity product .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding patterns can be visualized with ORTEP-III .
  • NMR spectroscopy : Assign peaks using 1H^1 \text{H}-1H^1 \text{H} COSY and HMBC to confirm coupling between the bromine-substituted pyrimidine ring and the methyl carboxylate group .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (C9H7BrN3O2\text{C}_9\text{H}_7\text{BrN}_3\text{O}_2, expected [M+H]+^+: 285.97) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

  • Antiviral agents : Functionalize the bromine site via Suzuki coupling to introduce aryl/heteroaryl groups, enhancing binding to viral proteases .
  • Kinase inhibitors : Modify the carboxylate group to amides or hydrazides for targeting ATP-binding pockets in kinases like CDK2 .
  • Anticonvulsants : Optimize solubility by replacing the methyl ester with hydrophilic groups (e.g., hydroxamic acid) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Methodological Answer: Discrepancies in NMR or IR data (e.g., ambiguous coupling constants) can arise from dynamic effects or polymorphism. To address this:

  • Grow single crystals via slow evaporation (solvent: DCM/hexane) and collect high-resolution X-ray data (Cu-Kα radiation, 100 K).
  • Use SHELXL to refine the structure, focusing on bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Compare experimental geometry with DFT-optimized structures (B3LYP/6-31G**) to validate spectroscopic assignments .

Q. What strategies improve the synthetic yield of this compound in large-scale reactions?

Methodological Answer: Scale-up challenges include exothermic bromination and ester hydrolysis. Mitigate these by:

  • Employing flow chemistry for controlled bromine addition.
  • Using scavengers (e.g., molecular sieves) to absorb byproducts like HBr.
  • Optimize solvent polarity (e.g., switch from ethanol to THF) to reduce ester hydrolysis .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer: Graph-set analysis (Etter’s rules) reveals dominant motifs:

  • R22_2^2(8) motifs : Formed via N–H···O bonds between the carboxylate and adjacent pyrimidine N–H groups.
  • C(6) chains : Stabilized by π-π stacking of imidazo-pyrimidine rings .
  • Impact on stability: Stronger hydrogen bonds (e.g., N–H···O vs. C–H···O) correlate with higher melting points and reduced hygroscopicity .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Electrostatic potential maps : Calculate using Gaussian09 at the B3LYP/6-311++G(d,p) level to identify electrophilic sites (e.g., bromine atom: δ+^+ = +0.32 e).
  • Fukui indices : fkf_k^- values highlight nucleophilic attack susceptibility (C2-position: fkf_k^- = 0.15) .
  • Transition state modeling : Locate TS structures for SNAr reactions to predict regioselectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。